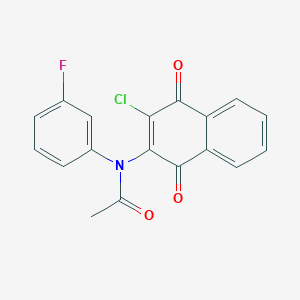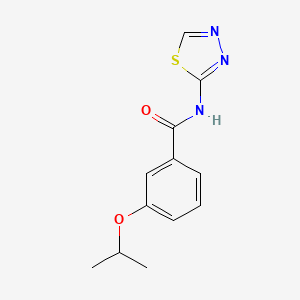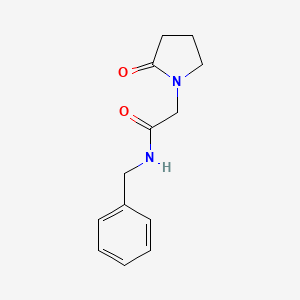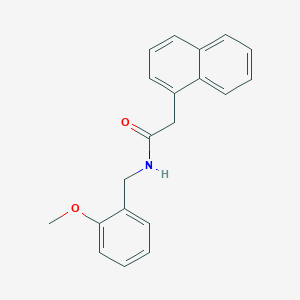
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential pharmacological applications.
作用机制
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide acts as a competitive antagonist of the vesicular glutamate transporter (VGLUT), which is responsible for the packaging and release of glutamate from presynaptic neurons. By inhibiting the release of glutamate, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide can modulate neuronal activity and reduce excitotoxicity. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide also acts as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of glutamate release, reduction of excitotoxicity, modulation of immune responses, and anti-proliferative effects on cancer cells. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has also been shown to have a neuroprotective effect in animal models of ischemic stroke.
实验室实验的优点和局限性
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and specificity for VGLUT inhibition, as well as its ability to cross the blood-brain barrier. However, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for research on N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide, including the development of more potent and selective VGLUT inhibitors, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its immunomodulatory effects in autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide in humans.
合成方法
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-naphthoyl chloride with 3-fluoroaniline, followed by the reaction with chloroacetyl chloride. The final product is then purified through column chromatography to obtain pure N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide.
科学研究应用
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been studied for its potential applications in various scientific research areas, including neuroscience, immunology, and cancer research. In neuroscience, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to inhibit the release of glutamate, a neurotransmitter that plays a critical role in neuronal communication. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has also been studied for its potential immunomodulatory effects, as it can inhibit the production of pro-inflammatory cytokines. In cancer research, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to have anti-proliferative effects on cancer cells.
属性
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFNO3/c1-10(22)21(12-6-4-5-11(20)9-12)16-15(19)17(23)13-7-2-3-8-14(13)18(16)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHJJDDTJSQULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
![N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5748674.png)
![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)

![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)

![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)

![N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)

![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)